molecular formula C18H23F2NO B2373445 (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2190365-46-7

(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No.: B2373445
CAS No.: 2190365-46-7
M. Wt: 307.385
InChI Key: UXPFOMKZYMZLIC-UHFFFAOYSA-N
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Description

The compound (4-(tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a spirocyclic ketone featuring a 6-azaspiro[2.5]octane core substituted with two fluorine atoms and a 4-(tert-butyl)phenyl group. The tert-butyl group enhances lipophilicity and metabolic stability, while the difluoro substitution on the spiro ring likely modulates electronic properties and binding affinity .

Properties

IUPAC Name

(4-tert-butylphenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO/c1-16(2,3)14-6-4-13(5-7-14)15(22)21-10-8-17(9-11-21)12-18(17,19)20/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPFOMKZYMZLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Features and Properties

The compound contains several key structural elements:

  • A 1,1-difluoro-6-azaspiro[2.5]octane scaffold
  • A piperidine ring fused to a difluorocyclopropane via a spiro junction
  • A 4-tert-butylphenyl ketone functional group attached to the nitrogen of the piperidine

These structural elements contribute to the compound's potential pharmaceutical relevance, as spirocyclic structures often display favorable pharmacokinetic profiles due to their rigidity and three-dimensional orientation.

Synthesis of the 1,1-Difluoro-azaspiro[2.5]octane Core

General Synthetic Approaches

The synthesis of the 1,1-difluoro-azaspiro[2.5]octane core structure represents the most challenging aspect of preparing the target compound. Several approaches can be considered based on the synthesis of similar structures.

Method via 1-tert-butoxycarbonyl-3-methylenepiperidine

A significant approach for synthesizing the 1,1-difluoro-azaspiro[2.5]octane core utilizes 1-tert-butoxycarbonyl-3-methylenepiperidine as the starting material. This synthetic route provides an economical and accessible pathway to generate the core structure.

The method proceeds through the following steps:

  • Ring-closing of 1-tert-butoxycarbonyl-3-methylenepiperidine to form an intermediate Boc-protected difluorocyclopropane-containing product
  • Deprotection of the Boc group to yield the free amine hydrochloride salt

This procedure can be detailed as follows:

Step 1: Synthesis of intermediate 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester

1-tert-butoxycarbonyl-3-methylenepiperidine is reacted with a combination of potassium iodide, trimethylchlorosilane, and fluorosulfonyldifluoromethyl acetate in dioxane under inert gas protection at elevated temperature (typically 120°C).

Step 2: Deprotection to yield 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride

The intermediate is treated with HCl in dioxane at room temperature to remove the Boc protecting group, yielding the hydrochloride salt of the core structure.

Table 1 below presents the optimal reaction conditions for the synthesis of the core structure:

Step Reactants Solvent Temperature (°C) Time (hours) Catalyst/Reagents Yield (%)
1 1-tert-butoxycarbonyl-3-methylenepiperidine Dioxane 120 15.5 KI, TMSCl, MDFA (3:3:3 molar ratio) Not specified
2 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester Dioxane 15-25 4.5 4M HCl in dioxane Not specified

Note: MDFA = fluorosulfonyldifluoromethyl acetate; TMSCl = trimethylchlorosilane; KI = potassium iodide

Alternative Approaches to Difluorocyclopropanation

While the above method provides a straightforward approach, alternative strategies for introducing the difluorocyclopropane moiety have been documented for related compounds:

  • Deoxofluorination of cyclobutanone derivatives can be employed to synthesize difluorocyclobutane precursors, which may then be utilized for accessing difluorospiro compounds.

  • For the preparation of 6,6-difluorospiro[3.3]heptane-derived building blocks, a convergent synthesis strategy using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a common synthetic precursor has been reported. This methodology could potentially be adapted for the synthesis of the core structure of the target compound.

Complete Synthetic Approaches

Two-Stage Synthesis

Based on the information from various related compounds, the most efficient synthetic approach for this compound would likely involve a two-stage process:

Stage 1: Core Structure Synthesis

  • Prepare 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylic acid tert-butyl ester from 1-tert-butoxycarbonyl-3-methylenepiperidine using the difluorocyclopropanation method described in Section 2.2.
  • Remove the Boc protecting group to obtain 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride.
  • Neutralize the hydrochloride salt to obtain the free amine.

Stage 2: Acylation

  • React the free amine with 4-tert-butylbenzoyl chloride in the presence of a base to obtain the target compound.

Alternative One-Pot Approach

For improved efficiency, a one-pot approach might be developed where the deprotection and acylation steps are performed sequentially without isolating the intermediate free amine:

  • Treat the Boc-protected intermediate with HCl in dioxane.
  • Remove the solvent and neutralize with base.
  • Without isolation, add 4-tert-butylbenzoyl chloride and suitable base to complete the synthesis.

Purification and Characterization Techniques

Purification Methods

The purification of this compound typically involves:

  • Chromatographic Purification : Silica gel column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients).

  • Recrystallization : Common solvent systems include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water.

  • Trituration : Particularly effective with petroleum ether or diethyl ether to remove impurities.

Characterization Data

The complete characterization of the target compound would typically include:

Physical Properties :

  • Appearance: Likely a white to off-white solid
  • Molecular Weight: 307.4 g/mol
  • Molecular Formula: C₁₈H₂₃F₂NO

Spectroscopic Data :

  • ¹H NMR would show characteristic signals for:
    • tert-butyl group (~1.3-1.4 ppm)
    • aromatic protons of the 4-tert-butylphenyl group (7.2-7.8 ppm)
    • complex pattern for the piperidine ring protons (1.5-3.5 ppm)
    • characteristic splitting patterns influenced by the difluoro group
  • ¹⁹F NMR would show signals for the difluoro group in the cyclopropane ring

  • Mass spectrometry would confirm the molecular weight with characteristic fragmentation patterns

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen.

    Reduction: Reduction reactions can be performed on the carbonyl group.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its spirocyclic structure and fluorine atoms may contribute to enhanced biological activity and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone involves its interaction with specific molecular targets. The presence of the difluoro group and the spirocyclic structure allows it to bind to enzymes or receptors with high affinity, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Biological Activity

The compound (4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a complex organic molecule with potential therapeutic applications due to its unique structural features. The presence of a tert-butyl group and a difluoro substituent contributes to its biological activity, making it an interesting subject for pharmacological studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C18H24F2N2O\text{C}_{18}\text{H}_{24}\text{F}_2\text{N}_2\text{O}

Key Features:

  • Tert-butyl Group : Enhances lipophilicity and may influence receptor binding.
  • Difluoro Group : Modifies electronic properties, potentially increasing biological activity.
  • Spirocyclic Framework : Provides rigidity, which can enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The mechanism involves:

  • Binding Affinity : The compound may exhibit high affinity for certain receptors, modulating their activity.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in key metabolic pathways.

Biological Activity Studies

Recent studies have evaluated the biological effects of this compound in various contexts.

Table 1: Summary of Biological Activity Findings

StudyBiological EffectConcentrationMethodology
Antimicrobial50 µMZone of Inhibition Assay
Enzyme Inhibition10 µMEnzyme Activity Assay
Cytotoxicity25 µMMTT Assay

Case Study 1: Antimicrobial Activity

A study conducted to evaluate the antimicrobial properties demonstrated that the compound exhibited significant inhibition against various bacterial strains at a concentration of 50 µM. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated a strong inhibitory effect at concentrations as low as 10 µM, suggesting potential therapeutic applications in metabolic disorders.

Case Study 3: Cytotoxicity Assessment

Cytotoxicity was assessed using the MTT assay, where the compound showed moderate cytotoxic effects on cancer cell lines at a concentration of 25 µM. This suggests a potential role in cancer therapy, warranting further investigation into its selectivity and mechanism.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences among related compounds:

Compound Name Spiro Ring System Aryl Substituent Additional Functional Groups Reference ID
(4-(Tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone 6-azaspiro[2.5]octane 4-(tert-butyl)phenyl 1,1-difluoro
(4-Chlorophenyl)(2,2-dimethyl-1-oxaspiro[2.5]octan-6-yl)methanone (14) 1-oxaspiro[2.5]octane 4-chlorophenyl 2,2-dimethyl
(4-Bromophenyl)(1-oxa-6-azaspiro[3.3]hept-6-yl)methanone 1-oxa-6-azaspiro[3.3]heptane 4-bromophenyl None
(4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone 1-thia-6-azaspiro[3.3]heptane 4-bromophenyl 1,1-dioxido
2-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-4-phenylquinoline (10j) 6-azaspiro[2.5]octane Phenyl (quinoline core) 1,1-difluoro

Key Observations :

  • Spiro Ring Variations: The target compound and 10j share the 6-azaspiro[2.5]octane core, but 10j incorporates a quinoline moiety instead of a phenyl group, enhancing π-π stacking interactions in kinase inhibition .
  • Halogen vs. Alkyl Substituents : The 4-chlorophenyl and 4-bromophenyl analogs (e.g., 14 , ) exhibit reduced steric bulk compared to the tert-butyl group, which may influence target selectivity and solubility.
  • Heteroatom Modifications : Replacement of nitrogen with oxygen (e.g., 14 ) or sulfur (e.g., ) alters ring strain and hydrogen-bonding capacity.

Physicochemical and Spectroscopic Properties

  • Melting Points: 10j: 100–102°C (cyclohexane/toluene recrystallization) . (4-Chlorophenyl)(2,2-dimethyl-1-oxaspiro[2.5]octan-6-yl)methanone: Rf = 0.24 (100% DCM) . Spiro[3.4]octane analog (98): m.p. 154–156°C .
  • NMR Data :

    • The tert-butyl group in the target compound would likely produce a singlet at δ ~1.37 ppm (cf. 14 ’s 1.37 ppm signal for dimethyl groups) .
    • The 1,1-difluoro spiro ring in the target compound may show coupling patterns similar to 10j (δ 1.07–1.20 ppm for -CH2-CR-F2-) .

Q & A

Q. Q1. What are the recommended synthetic routes for (4-(tert-butyl)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling the tert-butylphenyl fragment with the difluoro-azaspiro moiety via a ketone linkage. Key steps include:

  • Acylation : Use of acyl chlorides or coupling agents (e.g., EDCI/HOBt) under inert conditions (argon/nitrogen) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity >95% is confirmed via HPLC .
  • Critical Variables :
    • Temperature : Excess heat (>60°C) degrades the spirocyclic structure.
    • Catalysts : Palladium-based catalysts improve coupling efficiency but may introduce metal residues .
  • Yield Optimization : Pilot reactions at 0.1 mmol scale are recommended before scaling up. Typical yields range from 45%–65% depending on steric hindrance .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • NMR : 1^1H and 13^13C NMR to confirm the spirocyclic core (e.g., δ 3.2–3.8 ppm for azaspiro protons) and tert-butyl group (δ 1.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (C18_{18}H22_{22}F2_2NO) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in dichloromethane/hexane. Hirshfeld surface analysis reveals intermolecular interactions (e.g., F···H contacts) .

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the compound’s reactivity and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on fluorine’s role in stabilizing ligand-receptor complexes .
  • Docking Studies : Use AutoDock Vina to predict binding modes. Compare results with experimental IC50_{50} values from kinase assays .

Q. Q4. How should researchers address contradictions in reported bioactivity data for analogs of this compound?

Methodological Answer:

  • Meta-Analysis : Compile data from PubChem, ChEMBL, and academic papers. Tabulate IC50_{50} values, assay types (e.g., cell-free vs. cell-based), and target isoforms .
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Statistical Tools : Apply ANOVA to identify significant differences between studies. For example, discrepancies in cytotoxicity may arise from cell line heterogeneity (e.g., HEK293 vs. HeLa) .

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundTargetIC50_{50} (nM)Assay TypeReference
Benzo[d][1,3]dioxol-5-yl analogKinase X12 ± 3Cell-free
4-Methoxyphenyl analogKinase Y85 ± 10Cell-based

Q. Q5. What experimental designs are optimal for studying the compound’s metabolic stability?

Methodological Answer:

  • In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes .
  • Metabolite Identification : High-resolution MS/MS with collision-induced dissociation (CID) to fragment ions. Compare with spectral libraries .
  • Key Parameters :
    • pH : Maintain physiological pH (7.4) to mimic in vivo conditions.
    • Temperature : 37°C with agitation (100 rpm) .

Data Interpretation and Optimization

Q. Q6. How can researchers reconcile conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Profiling : Conduct shake-flask experiments in triplicate. Use HPLC to quantify solubility in:
    • Polar solvents : DMSO (≥50 mg/mL).
    • Nonpolar solvents : Hexane (<0.1 mg/mL) .
  • Molecular Dynamics : Simulate solvation shells to explain discrepancies. The tert-butyl group enhances hydrophobicity, reducing polar solvent compatibility .

Q. Q7. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Stability Studies : Store aliquots at –80°C under argon. Monitor purity monthly via HPLC .
  • Decomposition Pathways :
    • Hydrolysis : Avoid aqueous buffers (pH >7 accelerates degradation).
    • Oxidation : Add antioxidants (e.g., BHT) at 0.01% w/v .

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